molecular formula C20H19NO2S B4333763 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole

Cat. No.: B4333763
M. Wt: 337.4 g/mol
InChI Key: OZHDRHDAKAAHAJ-UHFFFAOYSA-N
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Description

"4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole" is an intricate organic compound that garners interest due to its unique structural attributes and its potential applications across various fields such as medicinal chemistry and materials science. The compound integrates diverse structural features, including a benzofuran moiety, a thiazole ring, and phenyl groups, each contributing to its functionality.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-20(2)11-15-9-6-10-17(18(15)23-20)22-12-16-13-24-19(21-16)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHDRHDAKAAHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CSC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole" typically follows a multi-step organic synthesis protocol:

  • Formation of the Benzofuran Moiety

    • Starting from 2,2-dimethyl-1,3-propanediol, the reaction proceeds via cyclization using an acid catalyst to form the benzofuran structure.

  • Synthesis of Thiazole Ring

    • The thiazole ring can be synthesized through a condensation reaction involving an α-haloketone and a thiourea compound under basic conditions.

  • Coupling of Functional Groups

    • The final step involves coupling the benzofuran moiety with the thiazole ring via an ether linkage. This is achieved using a Mitsunobu reaction or a Williamson ether synthesis, with an appropriate base and solvent.

Industrial Production Methods

Industrial synthesis might follow similar steps but on a larger scale, optimizing yield and purity. Techniques like continuous flow synthesis and use of catalysts that facilitate the coupling reactions efficiently are employed. Ensuring the scalability of the synthetic routes while maintaining eco-friendly practices remains a priority.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, primarily affecting the benzofuran moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can occur at the thiazole ring, using agents like lithium aluminum hydride.

  • Substitution: : Electrophilic substitution reactions can target the phenyl ring, with reagents like nitrating mixtures (HNO₃/H₂SO₄).

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

The major products from these reactions depend on the initial conditions but include hydroxylated benzofurans, reduced thiazole derivatives, and substituted phenyl compounds.

Scientific Research Applications

"4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole" finds applications in several scientific domains:

  • Chemistry: : Used as a ligand in coordination chemistry for synthesizing metal complexes.

  • Biology: : Explored for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Investigated as a scaffold for developing new pharmacological agents targeting specific enzymes or receptors.

  • Industry: : Utilized in the synthesis of advanced materials like polymers and as intermediates in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects is highly dependent on its application context. In biological systems, its activity may involve interaction with enzyme active sites or receptor binding, modulating biochemical pathways. In material science, its unique electronic properties contribute to the development of conductive or photoresponsive materials.

Comparison with Similar Compounds

Conclusion

"4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole" stands out due to its complex structure and wide range of potential applications. From chemical synthesis to biological activity, its unique attributes make it a compound of interest across multiple scientific fields.

Hope this gives you a robust starting point for your exploration into this fascinating compound!

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole

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